REACTION_CXSMILES
|
C(O[C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.Cl.[C:12]([NH:16][NH2:17])([CH3:15])([CH3:14])[CH3:13].[CH2:18](N(CC)CC)C>C(O)C>[C:12]([N:16]1[C:9]([NH2:10])=[C:6]([C:7]#[N:8])[C:4]([CH2:5][CH3:18])=[N:17]1)([CH3:15])([CH3:14])[CH3:13] |f:1.2|
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C)=C(C#N)C#N
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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55.8 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated to reflux
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Type
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CUSTOM
|
Details
|
The heat was removed
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Type
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TEMPERATURE
|
Details
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to maintain a gentle reflux
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was refluxed for an additional 1 hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1N)C#N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.6 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |